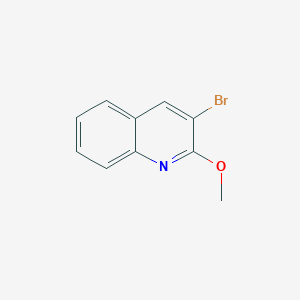

3-Bromo-2-methoxyquinoline

Description

Significance of Quinoline (B57606) Derivatives in Organic Chemistry

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in the fields of organic synthesis and medicinal chemistry. ontosight.aithieme-connect.com The quinoline scaffold is a versatile structure found in numerous natural products and has been extensively studied for its wide range of pharmacological activities. thieme-connect.com These activities include antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. The unique chemical structure of quinoline allows for various substitutions, which can modulate the biological activity of the resulting compounds. ontosight.ai This has made the quinoline ring system a crucial scaffold in drug discovery and development, leading to the creation of numerous approved drugs. acs.org Beyond pharmaceuticals, quinoline derivatives are also utilized in materials science and as ligands in organometallic catalysis. acs.orgmdpi.com

Overview of Halogenated Methoxyquinolines

Halogenated methoxyquinolines are a subclass of quinoline derivatives characterized by the presence of one or more halogen atoms and a methoxy (B1213986) group on the quinoline ring. gelisim.edu.tr The presence and position of these substituents significantly influence the chemical properties and reactivity of the molecule. gelisim.edu.tr For instance, the methoxy group can act as an electron-donating group, influencing the regioselectivity of further reactions, while the halogen atom provides a reactive site for various cross-coupling reactions. gelisim.edu.trtandfonline.com

The synthesis of halogenated methoxyquinolines can be achieved through several methods, including direct halogenation of methoxyquinolines or the methoxylation of halogenated quinolines. gelisim.edu.trambeed.com However, direct halogenation can sometimes lead to poor regioselectivity and over-halogenation. gelisim.edu.tr Therefore, more controlled and regioselective synthetic routes are often sought. gelisim.edu.tr These compounds are valuable intermediates in organic synthesis, serving as building blocks for more complex polyfunctionalized quinoline derivatives. gelisim.edu.tr The reactivity of the halogen atom, particularly bromine and iodine, makes them suitable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of various functional groups. tandfonline.com

Specific Context and Research Landscape of 3-Bromo-2-methoxyquinoline

This compound is an organic compound with the chemical formula C₁₀H₈BrNO. sigmaaldrich.comcymitquimica.com It is characterized by a quinoline core with a bromine atom at the 3-position and a methoxy group at the 2-position. researchgate.net

| Property | Data |

| CAS Number | 222317-29-5 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

While the broader class of halogenated methoxyquinolines has been a subject of research, specific and detailed research findings on this compound are limited in publicly available literature. Its structure suggests potential as a synthetic intermediate, similar to other halogenated quinolines. researchgate.net The bromine atom at the C-3 position can potentially serve as a handle for further functionalization through cross-coupling reactions, and the methoxy group at the C-2 position can influence the electronic properties of the quinoline ring system. iucr.orgnbinno.com However, dedicated studies detailing its synthesis, reactivity, and applications are not extensively documented.

A related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is a known intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline. chemicalbook.comchemicalbook.comtandfonline.com This highlights the potential utility of brominated methoxyquinoline scaffolds in medicinal chemistry.

Research Findings

Detailed research findings specifically for this compound are not widely available. However, studies on related compounds provide some context. For instance, research on the synthesis of various brominated methoxyquinolines has been conducted, demonstrating methods for regioselective bromination. gelisim.edu.tr Additionally, the reactions of 3-bromoquinolines have been explored, showing that they can undergo amination and cyanation reactions. iucr.org The reactivity of 3-bromoquinoline (B21735) 1-oxides has also been investigated. researchgate.net

Spectroscopic data for many quinoline derivatives have been reported, providing a basis for the structural elucidation of new compounds in this class. researchgate.net While specific spectral data for this compound is not detailed in the searched literature, general characteristics for similar structures can be inferred.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 238.08 g/mol | cymitquimica.com |

| Boiling Point | Not available | sigmaaldrich.com |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Properties

IUPAC Name |

3-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANIWICHNFHZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672473 | |

| Record name | 3-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222317-29-5 | |

| Record name | 3-Bromo-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222317-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of 3 Bromo 2 Methoxyquinoline

General Reaction Pathways of 3-Bromo-2-methoxyquinoline

The quinoline (B57606) ring system possesses distinct regions of reactivity. The pyridine ring is generally electron-deficient, while the benzene (B151609) ring is comparatively electron-rich. This electronic distribution, modified by the methoxy (B1213986) and bromo groups, directs the outcomes of substitution reactions.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the quinoline nucleus is known to occur preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient, nitrogen-containing pyridine ring. quimicaorganica.org The nitrogen atom deactivates the pyridinic portion of the molecule towards electrophiles. For quinoline itself, electrophilic attack typically favors positions 5 and 8. quimicaorganica.org

In this compound, the existing substituents modify this general behavior. The 2-methoxy group is an activating, ortho-, para-directing group, while the 3-bromo group is a deactivating, ortho-, para-director. Their combined influence would be expected to direct incoming electrophiles to the C5 and C7 positions of the benzene ring. However, substitution at the C5 and C8 positions is generally favored in quinolines due to the superior stability of the resulting cationic intermediates. quimicaorganica.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are predicted to yield primarily 5- and 8-substituted derivatives.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on quinoline typically occurs at the electron-deficient C2 and C4 positions. uoanbar.edu.iq In this compound, the C2 position is occupied by a methoxy group. While methoxy groups can act as leaving groups, they are generally less labile than halides. The bromine at the C3 position is not at an electronically favored site for SNAr, as the C3 position is not activated by the ring nitrogen.

Displacement of the 3-bromo substituent by a strong nucleophile would likely require harsh conditions or transition-metal catalysis. The 2-methoxy group, being at an activated position, could potentially be displaced by potent nucleophiles, although this is less common than the displacement of a halide at the same position. For instance, the synthesis of related 2-alkoxyquinolines often proceeds via the nucleophilic substitution of a 2-chloroquinoline precursor. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond at the C3 position of this compound serves as a key handle for a wide array of transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The 3-bromo substituent of this compound is well-suited for this transformation, enabling the introduction of a diverse range of aryl, heteroaryl, alkyl, or vinyl groups. nih.govlibretexts.org

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com While specific examples for this compound are not prevalent in readily available literature, the reaction of the closely related 3-bromoquinoline (B21735) has been reported, providing a template for expected reaction conditions. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 3-Bromoquinoline Scaffold

| Coupling Partner | Palladium Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or 2-MeTHF | 80-110 °C |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 °C |

Other Catalytic Bond-Forming Reactions at the Bromo Position

Beyond the Suzuki-Miyaura coupling, the C3-Br bond can participate in several other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org The process typically involves a palladium catalyst, a base (such as triethylamine), and often a phosphine ligand. nih.gov The reaction of this compound with an alkene like styrene or an acrylate ester would be expected to yield the corresponding 3-alkenyl-2-methoxyquinoline. mdpi.com

Sonogashira Coupling : To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl bromide with a terminal alkyne. organic-chemistry.orgjk-sci.com This would convert this compound into a 3-alkynyl-2-methoxyquinoline derivative.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This provides a direct route to 3-amino-2-methoxyquinoline derivatives, which are valuable intermediates in medicinal chemistry.

Derivatization and Functionalization Strategies

The reactivity profile of this compound offers several strategic avenues for derivatization. The primary and most versatile point of functionalization is the C3-bromo substituent. Its participation in a host of palladium-catalyzed cross-coupling reactions allows for the systematic introduction of a vast array of carbon- and nitrogen-based substituents, making it an ideal substrate for building molecular complexity and generating libraries of compounds for screening purposes.

Secondary functionalization can be envisioned through electrophilic substitution on the carbocyclic ring, targeting the C5 and C8 positions. This allows for the introduction of groups like nitro or additional halogens, which can be further manipulated. While direct nucleophilic substitution on the quinoline core is less straightforward for this specific compound, modification of the methoxy group or derivatization of substituents introduced via cross-coupling represent further opportunities for chemical modification.

Introduction of Alkylsulfanyl Groups at the 2-Position

The introduction of alkylsulfanyl groups at the 2-position of the 3-bromoquinoline scaffold is a significant transformation, yielding compounds with potential applications in medicinal chemistry and materials science. While direct nucleophilic aromatic substitution of the 2-methoxy group in this compound by a thiol is a plausible synthetic route, documented research has demonstrated an effective alternative pathway for the synthesis of 2-(alkylsulfanyl)-3-bromoquinolines.

This established method involves the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium, followed by the addition of a haloalkane. This process efficiently yields a variety of 2-(alkylsulfanyl)-3-bromoquinolines. The reaction proceeds through a bromine-lithium exchange, which facilitates the introduction of the alkylsulfanyl group.

Detailed research findings have shown that this method is versatile, allowing for the introduction of various alkylsulfanyl groups. The reaction conditions are typically carried out in tetrahydrofuran (THF) at low temperatures. The following table summarizes the synthesis of several 2-(alkylsulfanyl)-3-bromoquinolines using this methodology.

Table 1: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines

| Entry | Haloalkane | Alkylsulfanyl Group | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Iodomethane | Methylsulfanyl | 3-Bromo-2-(methylsulfanyl)quinoline | 85 |

| 2 | Iodoethane | Ethylsulfanyl | 3-Bromo-2-(ethylsulfanyl)quinoline | 82 |

| 3 | 1-Bromopropane | Propylsulfanyl | 3-Bromo-2-(propylsulfanyl)quinoline | 78 |

| 4 | Benzyl (B1604629) bromide | Benzylsulfanyl | 3-Bromo-2-(benzylsulfanyl)quinoline | 88 |

This synthetic approach provides a reliable means to access 2-(alkylsulfanyl)-3-bromoquinolines, which can be valuable intermediates for further chemical exploration.

Remote Functionalization of the Quinoline Ring System

Remote functionalization of the quinoline ring system involves the selective introduction of functional groups at positions distant from the primary reactive sites. This is a challenging yet highly sought-after transformation in organic synthesis as it allows for the precise modification of complex molecules. In the context of this compound, remote functionalization would entail targeting C-H bonds on the carbocyclic portion of the quinoline core.

While specific studies on the remote functionalization of this compound are not extensively documented, the broader field of quinoline chemistry offers established strategies that could be adapted for this purpose. A common and effective approach involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization.

For the quinoline scaffold, the nitrogen atom can be utilized to direct functionalization, often after its conversion to a more effective directing group such as an N-oxide. This strategy has been successfully employed for the C8-selective arylation of quinoline N-oxides using palladium catalysis. Similarly, the introduction of an 8-amino group can direct C-H activation to the C5 and C7 positions.

The application of these strategies to this compound would likely involve an initial modification of the quinoline nitrogen, for example, through oxidation to the corresponding N-oxide. This would then be followed by a transition-metal-catalyzed C-H activation step in the presence of a suitable coupling partner.

The following table outlines potential remote functionalization reactions that could be explored for the this compound scaffold, based on established methodologies for other quinoline derivatives.

Table 2: Potential Remote Functionalization Strategies for the Quinoline Ring

| Position | Directing Group Strategy | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| C5 | 8-Amino directing group | Pd(OAc)₂ / Norbornene | 5-Aryl-8-amino-3-bromo-2-methoxyquinoline |

| C8 | N-Oxide directing group | Pd(OAc)₂ / PPh₃ | 8-Aryl-3-bromo-2-methoxyquinoline N-oxide |

These approaches represent promising avenues for the future exploration of the chemical space around the this compound core, enabling the synthesis of novel derivatives with potentially interesting biological or material properties.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 3-Bromo-2-methoxyquinoline would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the methoxy (B1213986) group. The aromatic region would likely display a set of multiplets, with their chemical shifts and coupling constants being indicative of their positions on the bicyclic ring and their relationships to the bromine and methoxy substituents. The methoxy group would appear as a singlet, typically in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. One would expect to see signals for the nine carbons of the quinoline core and the one carbon of the methoxy group. The chemical shifts would be influenced by the electronegativity of the attached atoms (nitrogen, oxygen, bromine) and the aromaticity of the ring system. The carbon attached to the bromine would likely be shifted to a higher field compared to an unsubstituted carbon, while the carbon attached to the methoxy group would be significantly downfield.

Two-Dimensional NMR Techniques

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show longer-range correlations between protons and carbons, confirming the connectivity of the quinoline rings and the placement of the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to extensive fragmentation. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the exact mass of this compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for quinoline derivatives could involve the loss of the methoxy group, the bromine atom, or cleavage of the quinoline ring system.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a softer ionization technique, and the resulting mass spectrum typically shows the protonated molecule [M+H]⁺. This would allow for the unambiguous determination of the molecular weight. Fragmentation in ESI-MS is generally less extensive than in EI-MS and can be induced (tandem MS or MS/MS) to obtain structural information.

Without access to actual experimental spectra, any further discussion would be purely speculative. The generation of the requested detailed article with data tables and in-depth analysis is contingent upon the availability of primary research data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate and identify individual components within a sample. In a hypothetical GC-MS analysis of a pure sample of this compound, the gas chromatogram would be expected to show a single major peak, indicating the purity of the compound and its specific retention time under the given chromatographic conditions.

The mass spectrometer would then ionize the compound, causing it to fragment in a characteristic pattern. The resulting mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₁₀H₈BrNO). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Patterns: The mass spectrum would also exhibit fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for quinoline derivatives include the loss of substituents from the ring. For this compound, expected fragments could arise from:

Loss of the methoxy group (-OCH₃)

Loss of the bromine atom (-Br)

Cleavage of the quinoline ring system itself.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unequivocal identification.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit a series of absorption bands characteristic of its aromatic and heterocyclic structure, as well as its specific substituents.

Based on the structure, the following characteristic absorption bands would be anticipated:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Notes |

| C-H stretching (aromatic) | 3100-3000 | Vibrations of the C-H bonds on the quinoline ring. |

| C-H stretching (aliphatic) | 2950-2850 | Asymmetric and symmetric stretching of the C-H bonds in the methoxy group. |

| C=N stretching | 1620-1580 | Characteristic stretching vibration of the carbon-nitrogen double bond within the quinoline ring. |

| C=C stretching (aromatic) | 1600-1450 | Multiple bands corresponding to the stretching of the carbon-carbon bonds in the aromatic rings. |

| C-O stretching (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching vibrations of the C-O bond of the methoxy group attached to the quinoline ring. |

| C-Br stretching | 690-515 | Stretching vibration of the carbon-bromine bond. |

| C-H out-of-plane bending | 900-675 | Bending vibrations of the C-H bonds on the substituted aromatic ring, the pattern of which can give clues about the substitution pattern. |

This collection of absorption bands would provide strong evidence for the presence of the quinoline core, the methoxy group, and the bromine substituent.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the quinoline chromophore.

Quinoline itself exhibits distinct absorption bands arising from π → π* electronic transitions within the aromatic system. The presence of substituents like bromine and a methoxy group would be expected to cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

Expected Absorption Maxima (λ_max):

~230 nm: Corresponding to a high-energy π → π* transition.

~270-280 nm: A second π → π* transition.

~310-320 nm: A lower-energy π → π* transition, which is characteristic of the extended conjugation in the quinoline system.

The exact wavelengths and molar absorptivities (ε) would need to be determined experimentally, but the general pattern of the spectrum would be consistent with a substituted quinoline derivative.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.

If a crystal structure were determined, it would provide a wealth of information, including:

Confirmation of Connectivity: Unambiguous confirmation of the molecular structure, showing the precise bonding arrangement of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and bond angles, which can offer insights into the electronic nature of the molecule.

Conformation: The preferred orientation of the methoxy group relative to the quinoline ring.

Crystal Packing: How the individual molecules of this compound arrange themselves in the solid state, including any intermolecular interactions such as π-stacking or halogen bonding.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| Volume (ų) | To be determined experimentally |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | To be determined experimentally |

Without experimental data, these parameters remain speculative. However, this technique represents the gold standard for structural elucidation in the solid state.

Crystallographic and Conformational Analyses of this compound in the Solid State Remain Undetermined

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the solid-state structure of this compound.

While significant research has been conducted on derivatives of this compound, the specific crystallographic and conformational properties of this compound have not been elucidated through single-crystal X-ray diffraction studies. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of its atoms in the solid state is not available in the public domain.

Research has been published on the crystal structure of the closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111). tandfonline.comtandfonline.com This work provides a thorough analysis of the benzyl (B1604629) derivative, including its crystallographic parameters and conformational features. However, the presence of the benzyl group significantly influences the molecule's steric and electronic properties, and therefore, these findings cannot be directly extrapolated to describe the solid-state conformation of this compound.

Without experimental X-ray crystallographic data, key structural details remain unknown. This includes the planarity of the quinoline ring system, the orientation of the methoxy group relative to the ring, and the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. Such information is fundamental to understanding the compound's physical properties and its behavior in the solid state.

Further research, specifically the successful growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to determine its definitive solid-state structure and conformational characteristics.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and electron distribution. These calculations are performed by solving the Schrödinger equation, often using approximations like Density Functional Theory (DFT).

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the total energy of a molecule at different atomic arrangements and finding the geometry with the minimum energy. The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data, such as those from X-ray crystallography. tandfonline.com

For 3-Bromo-2-methoxyquinoline, a geometry optimization using DFT would yield precise bond lengths, bond angles, and dihedral angles. This information is the foundation for all other computational analyses, as the electronic properties are highly dependent on the molecular structure. The optimized structure would reveal the planarity of the quinoline (B57606) ring system and the spatial orientation of the methoxy (B1213986) and bromo substituents. While specific DFT geometry optimization data for this compound is not detailed in the available literature, this method remains the standard for predicting the ground-state structure of such organic molecules.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). readthedocs.io Green and yellow areas represent regions of intermediate potential.

An MEP analysis of this compound would reveal the reactive sites of the molecule. It is expected that the most negative potential (red) would be located around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found near the hydrogen atoms. bldpharm.com This analysis helps in understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other reactants. chemscene.com

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemicalbook.com For this compound, DFT calculations would provide the energies of the HOMO and LUMO and visualize their spatial distribution. This would show which parts of the molecule are involved in electron donation and acceptance. A large energy gap would imply high stability. youtube.com Although a specific study detailing the FMO analysis for this compound was not found, such calculations are standard in computational studies of related quinoline derivatives. tandfonline.com

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap signifies higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger electronic delocalization and greater molecular stability. tandfonline.comq-chem.com

Computational Spectroscopic Simulations

Computational methods can predict vibrational spectra (Infrared and Raman), which serve as a molecular "fingerprint." These simulations are essential for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra are typically calculated using DFT, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman activity can then be plotted to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data.

A computational vibrational analysis of this compound would predict the frequencies for characteristic bond stretches, bends, and torsions. For instance, it would identify the vibrational modes associated with the C-Br stretch, C-O stretch of the methoxy group, C=N and C=C stretching within the quinoline ring, and various C-H bending modes. Comparing the theoretical spectrum with an experimentally measured one would allow for a confident assignment of each peak, providing a detailed understanding of the molecule's vibrational properties.

| Vibrational Mode Type | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching of hydrogen atoms on the quinoline ring. |

| C-H stretching (aliphatic) | 2850 - 3000 | Stretching of hydrogen atoms in the methoxy group. |

| C=C / C=N stretching | 1450 - 1650 | Stretching of double bonds within the quinoline ring system. |

| C-O stretching | 1000 - 1300 | Stretching of the ether linkage in the methoxy group. |

| C-Br stretching | 500 - 650 | Stretching of the carbon-bromine bond. |

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts for a molecule like this compound would typically involve a multi-step computational protocol. First, the geometry of the molecule is optimized to find its most stable three-dimensional conformation. Following this, the magnetic shielding tensors for each nucleus are calculated, commonly using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the introduction of the methoxy group at the C2 position would be expected to exert a significant electronic influence, generally leading to an upfield shift (lower ppm values) for nearby protons due to its electron-donating nature. The bromine at the C3 position would have a more complex effect, including both inductive and anisotropic contributions.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and comparison with similar structures, is presented below. It is important to note that these are estimated values and would require specific DFT calculations for accurate prediction.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.8 - 8.0 | - |

| H5 | 7.6 - 7.8 | - |

| H6 | 7.3 - 7.5 | - |

| H7 | 7.5 - 7.7 | - |

| H8 | 7.9 - 8.1 | - |

| OCH₃ | 3.9 - 4.1 | - |

| C2 | - | 158 - 162 |

| C3 | - | 110 - 114 |

| C4 | - | 138 - 142 |

| C4a | - | 126 - 130 |

| C5 | - | 128 - 132 |

| C6 | - | 125 - 129 |

| C7 | - | 129 - 133 |

| C8 | - | 127 - 131 |

| C8a | - | 147 - 151 |

| OCH₃ | - | 53 - 57 |

Note: These are estimated ranges and actual computational values may vary depending on the level of theory and basis set used.

Theoretical Studies on Reactivity and Electronic Properties

Theoretical calculations provide a quantitative framework for understanding the reactivity and electronic nature of molecules. By analyzing the frontier molecular orbitals (HOMO and LUMO) and deriving various chemical reactivity indices, a deeper understanding of a molecule's chemical behavior can be achieved.

Evaluation of Chemical Reactivity Indices

Chemical reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how a molecule will interact with other chemical species. These indices include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index.

For the closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), DFT calculations have been performed, providing insights into its electronic structure. The energies of the HOMO and LUMO are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The table below presents the calculated electronic properties and reactivity indices for 3-benzyl-6-bromo-2-methoxyquinoline, which can serve as an approximation for understanding the reactivity of this compound. The presence of the benzyl (B1604629) group at the C3 position will influence these values, likely by participating in the conjugated system and affecting the orbital energies.

Interactive Table: Chemical Reactivity Indices for 3-benzyl-6-bromo-2-methoxyquinoline

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.34 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.34 |

| Electronegativity (χ) | 3.775 |

| Chemical Hardness (η) | 2.435 |

| Electrophilicity Index (ω) | 2.92 |

These values suggest that the molecule has a moderate reactivity, with the HOMO-LUMO gap indicating a stable electronic configuration. The electrophilicity index points towards its capacity to accept electrons in reactions.

Conformational Stability and Isomerism

The conformational flexibility of a molecule is key to understanding its biological activity and physical properties. For this compound, the primary points of conformational freedom are the orientation of the methoxy group relative to the quinoline ring and, in the case of substituted analogs like 3-benzyl-6-bromo-2-methoxyquinoline, the rotation around the single bonds of the substituent.

Theoretical conformational analysis of 3-benzyl-6-bromo-2-methoxyquinoline has shown that the molecule adopts a stable conformation where the benzyl group is oriented to minimize steric hindrance with the quinoline core. The planarity of the quinoline ring is largely maintained, which is crucial for its aromatic character. The methoxy group is likely to be coplanar with the ring to maximize electronic delocalization.

For this compound itself, the main conformational aspect would be the rotation of the methyl group of the methoxy substituent. However, due to the electronic stabilization gained from the alignment of the oxygen's lone pairs with the quinoline's π-system, a conformation where the methoxy group is nearly coplanar with the ring is expected to be the most stable.

Solvent Effects on Electronic Properties

The electronic properties and, consequently, the UV-Vis absorption spectra of molecules are often sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent molecules.

For quinoline and its derivatives, the electronic transitions are typically of π → π* character. An increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption maxima for such transitions, as the more polar excited state is stabilized to a greater extent than the ground state.

While specific experimental or computational studies on the solvatochromism of this compound are not available, it is anticipated that it would exhibit a positive solvatochromism. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom can lead to a significant change in the dipole moment upon electronic excitation, making the molecule sensitive to the solvent environment.

The expected trend in the λ_max (wavelength of maximum absorption) in different solvents would be:

Non-polar solvents (e.g., hexane) < Polar aprotic solvents (e.g., acetone) < Polar protic solvents (e.g., ethanol)

This is because polar solvents, especially those capable of hydrogen bonding, would stabilize the charge-separated character of the excited state more effectively.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

A Key Intermediate in Pharmaceutical Synthesis

The strategic importance of 3-Bromo-2-methoxyquinoline lies in its function as a key intermediate in the synthesis of several important pharmaceutical compounds. Its chemical reactivity and structural features make it an ideal starting point for constructing more complex molecular architectures.

A Precursor for Quinoline-Based Drug Development

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. This compound is a valuable precursor for the synthesis of various quinoline-based drugs. The bromine atom at the 3-position and the methoxy (B1213986) group at the 2-position provide reactive sites for further chemical modifications, enabling the introduction of diverse functional groups to create novel drug candidates.

An Intermediate in the Synthesis of Bedaquiline, an Anti-Tuberculosis Drug

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Bedaquiline. chemicalbook.comchemicalbook.com Bedaquiline, marketed under the brand name Sirturo, is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis. mdpi.com The synthesis of Bedaquiline involves the use of 3-benzyl-6-bromo-2-methoxyquinoline (B32111), a derivative of this compound, highlighting the compound's importance in producing this essential medication. chemicalbook.comchemicalbook.comcphi-online.com

A Building Block for Novel Aryl Quinoline Compounds

The chemical structure of this compound makes it an excellent building block for the synthesis of novel aryl quinoline compounds. mdpi.com Researchers utilize its reactive sites to introduce various aryl groups, leading to the creation of new chemical entities with the potential for a wide range of therapeutic applications. This versatility allows for the exploration of structure-activity relationships, a crucial aspect of drug discovery. mdpi.com

Synthesis of TMC-207 (Sirturo) Intermediates

TMC-207 is the development code name for Bedaquiline. google.com Consequently, this compound is a crucial intermediate in the synthesis of this life-saving drug. google.com The synthesis process involves several steps where the quinoline core, provided by this compound, is elaborated to form the final complex structure of Bedaquiline. google.com

Biological Evaluation and Medicinal Applications of Derivatives

The derivatives of this compound have been the subject of extensive biological evaluation, leading to the discovery of potent medicinal applications, particularly in the field of infectious diseases.

Development of Antimycobacterial Agents against Mycobacterium tuberculosis

Derivatives of this compound have shown significant promise as antimycobacterial agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. rsc.org The development of new drugs to combat tuberculosis is a global health priority due to the emergence of multidrug-resistant strains. rsc.orgnih.govnih.gov Research has focused on modifying the structure of this compound to enhance its efficacy and overcome resistance mechanisms. rsc.org Structure-activity relationship studies have demonstrated that certain modifications to the quinoline scaffold can lead to compounds with potent inhibitory activity against M. tuberculosis. nih.gov

Investigation of Antiproliferative Activities against Cancer Cell Lines

While the broader quinoline scaffold is a constituent of numerous compounds with demonstrated antiproliferative properties, literature searches did not yield specific studies investigating the cytotoxic or antiproliferative effects of this compound itself against cancer cell lines. Research has focused on other functionalized quinoline derivatives, which have shown activity against various cancer cell lines through mechanisms like cell cycle arrest and apoptosis induction. researchgate.netnih.gov For instance, novel pyrrolo[3,2-f]quinoline derivatives have shown inhibitory properties against leukemia cell lines, and certain styrylquinolines have been investigated for their cytostatic activity in prostate cancer models. nih.govresearchgate.net However, without direct experimental data, the specific potential of this compound as an antiproliferative agent remains unevaluated.

Enzyme Inhibition Studies (e.g., ATP Synthase, Human Topoisomerase I)

The quinoline core is a recognized pharmacophore in the design of various enzyme inhibitors. mdpi.com However, specific inhibitory studies targeting this compound are not extensively documented in the reviewed literature. The potential for activity is generally inferred from studies on related quinoline derivatives.

ATP Synthase Inhibition

ATP synthase has emerged as a significant target for therapeutic agents, including those for infectious diseases and cancer. asm.org The quinoline-derived drug bedaquiline is a notable example, functioning by inhibiting ATP synthase. nih.gov Research into other quinoline derivatives has identified compounds that potently inhibit bacterial ATP synthase, often by binding to the c-ring of the enzyme. nih.govacs.orgnih.gov These studies highlight that modifications to the quinoline core, including substitutions at various positions, are critical for inhibitory activity. acs.org While these findings establish the quinoline scaffold as a promising base for developing ATP synthase inhibitors, direct evidence of this compound's activity against this enzyme is not available. asm.org

Human Topoisomerase I Inhibition

Human Topoisomerase I (Topo I) is a validated target in cancer chemotherapy. researchgate.net The quinoline scaffold is integral to several classes of Topo I inhibitors, including the well-known indenoisoquinoline derivatives. nih.gov Research has demonstrated that specifically designed quinoline derivatives can act as potent Topo I poisons, stabilizing the Topo I-DNA cleavage complex and leading to cancer cell death. researchgate.netfigshare.com For example, a novel quinoline-based compound, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, was found to have a high potency for inhibiting human Topo I with an IC50 value of 29 ± 0.04 nM. researchgate.net Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their Topo I and Topo IIα inhibitory activities. mdpi.com These examples underscore the potential of the quinoline structure in designing new Topo I inhibitors, although studies specifically evaluating this compound for this activity were not identified.

General Applications in Organic Synthesis

Synthesis of Complex Polyfunctionalized Quinoline Scaffolds

The this compound molecule is a valuable intermediate in organic synthesis due to its distinct functional groups that allow for selective chemical transformations. Brominated quinolines are frequently used as precursors for creating more complex, polyfunctionalized quinoline derivatives. nih.govresearchgate.net

The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the formation of carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. The ability to functionalize this position is crucial for building molecular complexity and synthesizing libraries of novel quinoline derivatives for potential pharmaceutical applications. researchgate.net

Furthermore, the methoxy group at the C2 position can also be manipulated. For instance, it can be converted to a hydroxyl group, creating a 2-quinolone scaffold, or be substituted by other nucleophiles, further expanding the synthetic possibilities. The strategic placement of both the bromo and methoxy groups allows for sequential and regioselective functionalization, making this compound a key building block for elaborate molecular architectures. One notable application is its use as a reactant in the preparation of the antitubercular drug Bedaquiline. chemicalbook.compharmaffiliates.com

Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

The quinoline framework, including 3-bromo substituted variants, serves as a foundational structure for the synthesis of tetrahydroquinolines, which are privileged motifs in many biologically active compounds. frontiersin.orgnih.gov A key synthetic challenge is controlling the stereochemistry of the newly formed chiral centers during the reduction of the quinoline ring.

Methodologies have been developed for the diastereoselective synthesis of tetrahydroquinoline derivatives starting from quinoline precursors. acs.orgacs.org One such strategy involves an acid-promoted rearrangement of arylmethyl azides followed by a formal [4+2] cycloaddition with bromoalkynes to regioselectively produce 3-bromoquinoline (B21735) derivatives. acs.orgacs.org This strategy can be extended to employ alkenyl substrates, leading to the diastereoselective formation of tetrahydroquinolines in good to excellent yields. acs.org Another powerful approach is the highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes, which provides an efficient route to various 4-aryl-substituted tetrahydroquinolines under mild conditions. frontiersin.orgnih.gov These advanced synthetic methods highlight the utility of quinoline structures in constructing stereochemically complex and medicinally relevant tetrahydroquinoline derivatives.

Future Research Directions and Therapeutic Prospects

Exploration of Novel Synthetic Routes to Diversify 3-Bromo-2-methoxyquinoline Analogues

The therapeutic potential of the this compound scaffold is intrinsically linked to the ability to generate a diverse library of analogues for biological screening. While established methods for quinoline (B57606) synthesis exist, future research will focus on developing novel, efficient, and versatile synthetic routes to access a wider chemical space. rsc.orgmdpi.com

Key areas of exploration will include:

Development of One-Pot Reactions: Designing multi-component reactions that allow for the construction of complex quinoline derivatives from simple precursors in a single step. This approach improves efficiency and reduces waste compared to traditional multi-step syntheses. mdpi.com

Late-Stage Functionalization: Creating methodologies for the selective introduction of various functional groups onto the quinoline core at a late stage of the synthesis. This would enable the rapid generation of a diverse set of analogues from a common intermediate.

Flow Chemistry and Automation: Utilizing continuous flow technologies and automated synthesis platforms to accelerate the production and purification of this compound derivatives, thereby increasing the throughput for biological evaluation.

Greener Synthetic Protocols: Focusing on the use of environmentally benign reagents and solvents, as well as developing catalytic systems that minimize waste and energy consumption. rsc.org

The diversification of the this compound scaffold will involve modifications at several key positions to probe structure-activity relationships (SAR).

| Modification Site | Potential Substituents | Rationale |

| C3-Position | Aryl, heteroaryl, alkyl chains, alkynes | To explore interactions with hydrophobic pockets in target proteins and introduce conformational constraints. |

| C6-Bromo Position | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling partners (e.g., boronic acids, alkynes, amines) | To introduce a wide range of substituents and explore their impact on electronic properties and biological activity. |

| C2-Methoxy Group | Other alkoxy groups, amino groups, thioethers | To modulate solubility, hydrogen bonding capacity, and metabolic stability. |

| Quinoline Ring | Introduction of additional substituents (e.g., nitro, amino, hydroxyl groups) on the benzene (B151609) ring portion | To fine-tune the electronic and steric properties of the scaffold. |

In-depth Mechanistic Investigations of this compound Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing more efficient synthetic strategies. Future research in this area will employ a combination of experimental and computational techniques.

Experimental approaches will include:

Isotope Labeling Studies: Using isotopically labeled reagents to track the movement of atoms throughout a reaction, providing direct evidence for bond-forming and bond-breaking steps.

Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques, such as NMR and IR, to observe the formation and consumption of intermediates during a reaction.

Computational studies, particularly using Density Functional Theory (DFT), will complement experimental findings by:

Mapping Reaction Pathways: Calculating the energy profiles of potential reaction pathways to identify the most favorable mechanism. nih.govtandfonline.com

Characterizing Transition States: Determining the geometry and energy of transition states to understand the factors that control reactivity and selectivity. nih.gov

Analyzing Molecular Orbitals: Investigating the frontier molecular orbitals (HOMO and LUMO) to predict the reactivity of this compound in various reactions. tandfonline.com

A deeper mechanistic understanding will be particularly valuable for transition metal-catalyzed cross-coupling reactions at the C3 and C6 positions, which are key for the diversification of the scaffold.

Structure-Based Drug Design and Optimization of this compound Scaffold for Enhanced Biological Activity

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov Given the broad biological potential of quinoline derivatives, the this compound scaffold is an excellent candidate for SBDD campaigns against various targets, such as protein kinases and enzymes in infectious agents. nih.govmdpi.com

The SBDD process for this compound analogues would typically involve the following iterative steps:

Target Identification and Validation: Identifying a biologically relevant target and obtaining its 3D structure, either through X-ray crystallography or homology modeling. nih.gov

Docking and Scoring: Computationally docking virtual libraries of this compound derivatives into the active site of the target protein to predict binding modes and affinities. nih.govmdpi.com

Synthesis and Biological Evaluation: Synthesizing the most promising candidates identified from virtual screening and evaluating their biological activity through in vitro assays. nih.govnih.gov

Co-crystallization and SAR Analysis: Obtaining the crystal structure of the target protein in complex with an active compound to visualize the binding interactions. This information guides the next round of design to improve potency and selectivity. nih.gov

The goal of this optimization process is to enhance the interactions between the ligand and the target protein, leading to improved biological activity.

| Interaction Type | Structural Modification on Scaffold | Desired Outcome |

| Hydrogen Bonding | Introduction of H-bond donors/acceptors (e.g., -NH2, -OH) | Increased binding affinity and selectivity. |

| Hydrophobic Interactions | Addition of lipophilic groups (e.g., phenyl, alkyl) | Improved occupancy of hydrophobic pockets in the active site. |

| Salt Bridges | Incorporation of ionizable groups (e.g., -COOH, amines) | Formation of strong electrostatic interactions with charged residues. |

| π-π Stacking | Introduction of aromatic or heteroaromatic rings | Favorable interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

Application of Advanced Computational Techniques for Rational Design and Screening

Advanced computational techniques are indispensable tools in modern drug discovery, enabling the rational design and screening of large compound libraries in a time and cost-effective manner. mdpi.com For the this compound scaffold, these methods can guide the selection of analogues with a higher probability of biological activity.

Key computational approaches include:

Virtual High-Throughput Screening (vHTS): Docking large virtual libraries of this compound derivatives against a specific target to identify potential hits. mdpi.com

Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for biological activity based on a set of known active compounds. This model can then be used to screen for novel scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can predict the activity of unsynthesized analogues.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions and predict binding free energies. mdpi.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds to identify candidates with favorable pharmacokinetic profiles early in the discovery process. rsc.org

These computational methods will be instrumental in prioritizing synthetic efforts and increasing the efficiency of the drug discovery pipeline for this compound-based agents.

Synergistic Approaches Combining Synthetic Chemistry and Biological Evaluation for Drug Discovery

The discovery of novel drugs based on the this compound scaffold will be most effective through a synergistic and iterative approach that tightly integrates synthetic chemistry and biological evaluation. nih.govplos.orgnih.gov This closed-loop process ensures that biological data rapidly informs the design and synthesis of the next generation of compounds.

This integrated strategy involves:

Initial Library Synthesis: A diverse set of this compound analogues is synthesized based on computational predictions and medicinal chemistry principles.

High-Throughput Biological Screening: The synthesized compounds are screened against a panel of biological targets to identify initial hits.

Hit-to-Lead Optimization: Promising hits are selected for further optimization. SAR data from the initial screen guides the synthesis of more focused libraries to improve potency, selectivity, and drug-like properties. eurekaselect.com

In-depth Biological Profiling: Lead compounds undergo more extensive biological evaluation, including mechanism of action studies, cell-based assays, and potentially in vivo models.

Furthermore, exploring drug combinations is a promising avenue. nih.govnih.gov A this compound-based compound could be tested in combination with existing drugs to identify synergistic interactions that enhance therapeutic efficacy or overcome drug resistance. plos.orgplos.org The combination of computational prediction of synergy with experimental validation can accelerate the discovery of effective multi-drug regimens. nih.gov

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-methoxyquinoline, and how can purity be ensured?

- Synthesis : The compound is typically synthesized via methoxylation of 3-bromo-2-chloroquinoline using sodium methylate in methanol under reflux . Alternative multi-step routes involve halogenation and substitution reactions, monitored by TLC for reaction completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures are standard. Purity is validated via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C2, bromine at C3) .

- Mass Spectrometry : High-resolution ESI-MS determines molecular mass (e.g., [M+H] at m/z 253.09) .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths/angles and validates DFT-optimized structures .

Q. What are common reactivity patterns of this compound in organic synthesis?

- Nucleophilic Substitution : Bromine at C3 undergoes Suzuki coupling with aryl boronic acids to generate biaryl derivatives .

- Methoxy Group Reactivity : Resistant to hydrolysis under mild conditions but can be demethylated with BBr for hydroxylation .

Advanced Research Questions

Q. How does crystallographic data align with computational models (e.g., DFT) for this compound?

- Crystallography : X-ray structures reveal planar quinoline rings and intermolecular interactions (e.g., π-π stacking). Bond distances (e.g., C-Br: ~1.89 Å) match DFT-optimized geometries (B3LYP/6-311G**) within 0.02 Å .

- Validation : Root-mean-square deviations (RMSD) between experimental and DFT structures should be <0.05 Å to confirm model accuracy .

Q. How can DFT studies predict physicochemical properties of this compound?

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate electronic stability. HOMO localization on the methoxy group suggests nucleophilic reactivity .

- Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic regions (e.g., bromine) for targeted functionalization .

Q. What strategies resolve contradictions between experimental and computational data?

- Case Study : If DFT-predicted C NMR shifts deviate >2 ppm from experimental values, re-optimize structures with solvent models (e.g., PCM) or higher basis sets (e.g., 6-311++G**) .

- Validation : Cross-check with alternative methods (e.g., IR for functional groups, SC-XRD for stereochemistry) .

Q. How is this compound applied in anti-tuberculosis drug design?

- Intermediate Role : It serves as a precursor for TMC-207 (bedaquiline), a diarylquinoline targeting ATP synthase in Mycobacterium tuberculosis. Key steps include nucleophilic 1,3-carbon rearrangements and SAR studies to optimize potency .

- Biological Assays : In vitro MIC values (<0.06 µg/mL) against drug-resistant strains validate efficacy .

Q. What precautions are required for air-sensitive reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.